

# An In-Depth Technical Guide to tetranor-12(R)-HETE

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	tetranor-12(R)-HETE	
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For researchers, scientists, and professionals in drug development, understanding the nuanced roles of lipid metabolites is crucial for innovation. This technical guide provides a comprehensive overview of tetranor-12(R)-hydroxyeicosatetraenoic acid (tetranor-12(R)-HETE), a metabolite of the bioactive lipid 12(R)-HETE. While research has extensively focused on its precursor, this document collates the available technical data on tetranor-12(R)-HETE, its formation, and its potential biological relevance.

### **Core Compound Identification**

Chemical Abstract Service (CAS) Number: 135271-51-1[1][2]

#### Synonyms:

- 8(R)-HHxTrE[1]
- tetranor-12(R)-Hydroxyeicosatetraenoic Acid[1]
- 2,3,4,5-Tetranor 12(R)-HETE[1]
- 8R-hydroxy-4Z,6E,10Z-hexadecatrienoic acid
- (4Z,6E,8R,10Z)-8-hydroxyhexadeca-4,6,10-trienoic acid

### **Physicochemical and Quantitative Data**



While specific biological activity data for **tetranor-12(R)-HETE** is limited in publicly accessible literature, its fundamental physicochemical properties have been characterized. The following tables summarize this information.

Table 1: Chemical and Physical Properties

Property	Value
Molecular Formula	C16H26O3
Molecular Weight	266.4 g/mol
Purity	≥98% (Commercially available)
Formulation	A solution in ethanol (Commercially available)
λmax	234 nm

Table 2: Solubility Data

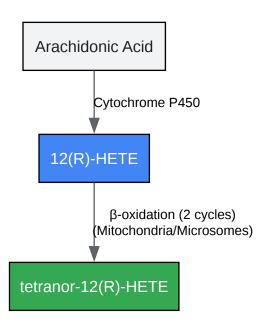
Solvent	Concentration
0.1 M Na <sub>2</sub> CO <sub>3</sub>	2 mg/ml
DMF	25 mg/ml
DMSO	25 mg/ml
Ethanol	30 mg/ml
PBS (pH 7.2)	0.50 mg/ml

# Metabolic Pathway: Formation of tetranor-12(R)-HETE

**tetranor-12(R)-HETE** is a primary metabolite of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE), which itself is a cytochrome P450-dependent metabolite of arachidonic acid. The formation of **tetranor-12(R)-HETE** occurs via  $\beta$ -oxidation. In corneal tissues, this has been identified as a major metabolic pathway for 12(R)-HETE.



The metabolic conversion involves the removal of a four-carbon unit from the carboxylic acid end of 12(R)-HETE. This process is understood to take place within both the mitochondria and microsomes of corneal epithelial cells.



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Metabolic pathway of **tetranor-12(R)-HETE** formation.

### **Biological Significance and Activity**

Direct biological activities and signaling pathways for **tetranor-12(R)-HETE** are not well-documented in current scientific literature. Its significance is primarily discussed in the context of being a major metabolite of the more extensively studied 12(R)-HETE.

The precursor, 12(R)-HETE, exhibits a range of biological effects, particularly in ocular tissues. It is a potent inhibitor of Na+/K+-ATPase in the cornea. It has been suggested that the metabolites of 12(R)-HETE, including **tetranor-12(R)-HETE**, may be involved in the regulation of corneal functions. However, specific studies to confirm the direct actions of **tetranor-12(R)-HETE** are lacking.

The biological role of its stereoisomer, tetranor-12(S)-HETE, has been similarly described as a major  $\beta$ -oxidation product of 12(S)-HETE. While some data suggest a role for tetranor-12(S)-HETE in controlling inflammatory responses in injured corneas, its biological function has not



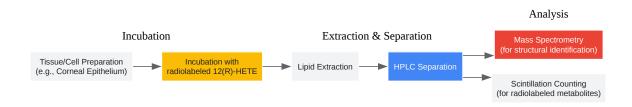
been definitively determined. This suggests that the biological activities of the tetranor metabolites of 12-HETE isomers warrant further investigation.

### **Experimental Protocols**

Detailed experimental protocols focusing on the direct application or testing of **tetranor-12(R)-HETE** are not readily available in published research. The primary experimental context in which **tetranor-12(R)-HETE** appears is in the analysis of 12(R)-HETE metabolism. A general workflow for such an experiment is outlined below.

Experimental Workflow: Analysis of 12(R)-HETE Metabolism

This workflow describes a generalized procedure for identifying the metabolites of 12(R)-HETE in a biological system, such as corneal tissue.



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#### References

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 To cite this document: BenchChem. [An In-Depth Technical Guide to tetranor-12(R)-HETE]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10767704#tetranor-12-r-hete-cas-number-and-synonyms]

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